5,7-Dimethylisatin
Overview
Description
5,7-Dimethylisatin is a chemical compound with the molecular formula C10H9NO2 . It is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
5,7-Dimethylisatin can be synthesized using sulfuric acid at 80°C for approximately 40 minutes . The reaction involves cooling with ice and the yield is about 60% .
Molecular Structure Analysis
The molecular weight of 5,7-Dimethylisatin is 175.18 g/mol . The IUPAC name for this compound is 5,7-dimethyl-1H-indole-2,3-dione .
Chemical Reactions Analysis
5,7-Dimethylisatin is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester .
Physical And Chemical Properties Analysis
5,7-Dimethylisatin has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 47.1±0.3 cm³ . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Antitumor Agents
A study by Kostrhunova et al. (2019) highlighted the potent cytotoxic effects of a platinum agent [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ (56MeSS, 5), which shows promise as an antitumor metallodrug. This compound differs in its mechanism of action from conventional platinum-based drugs, such as cisplatin or oxaliplatin. It exhibits multimodal actions, including DNA damage, mitochondrial membrane potential reduction, and epigenetic processes, suggesting a potential application in cancer therapy, particularly in triple-negative breast cancer cells (Kostrhunova et al., 2019).
Anti-inflammatory Effects
Research conducted by Taechowisan et al. (2006) investigated the anti-inflammatory effects of 5,7-dimethyloxy-4-p.-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin. These compounds, produced by Streptomyces aureofaciens, showed significant inhibitory effects on the formation of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in murine macrophage cells. The findings support the potential application of these compounds as anti-inflammatory agents (Taechowisan et al., 2006).
Neuroprotective Effects
Linker et al. (2011) discussed the neuroprotective effects of dimethyl fumarate, a compound used in multiple sclerosis treatment. Their study showed that dimethyl fumarate activates the Nrf2 antioxidant pathway, enhancing cellular resistance to oxidative stress and inflammation. This suggests its application in neuroprotective strategies for conditions such as multiple sclerosis (Linker et al., 2011).
Cancer Cell Differentiation
Alesiani et al. (2008) investigated the effect of 5,7-dimethoxycoumarin on melanoma cell lines, finding it reduced cell proliferation and induced differentiation. This differentiation was evidenced by morphological changes, melanin synthesis, and decreased activation of certain proteins involved in cancer growth. These findings suggest a potential application in melanoma therapy (Alesiani et al., 2008).
Proteomics and Biomolecular Studies
Boersema et al. (2009) discussed the use of dimethyl labeling in proteomics for protein quantification. This technique, which involves stable isotope labeling at the peptide level, is useful for high-throughput experiments and can be applied to a range of samples. This indicates its utility in detailed biomolecular and proteomic analyses (Boersema et al., 2009).
Depression and Stress Management
Yang and Wang (2016)
studied the effects of 5,7-dimethoxycoumarin in preventing depression induced by chronic mild stress in rats. The compound showed promise in increasing the expression of heat shock protein-70 and inhibiting monoamine oxidase-A levels, which are associated with stress and depression. This suggests a potential role for 5,7-dimethoxycoumarin in managing depression and stress-related disorders (Yang & Wang, 2016).
Safety And Hazards
5,7-Dimethylisatin should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
5,7-dimethyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZSCCJTJGWTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192716 | |
Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylisatin | |
CAS RN |
39603-24-2 | |
Record name | 5,7-Dimethylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39603-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-2,3-dione, 5,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039603242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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